1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline
CAS No.: 791844-37-6
Cat. No.: VC21488564
Molecular Formula: C20H25NO3S
Molecular Weight: 359.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791844-37-6 |
|---|---|
| Molecular Formula | C20H25NO3S |
| Molecular Weight | 359.5g/mol |
| IUPAC Name | 1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C20H25NO3S/c1-14-12-15-8-6-7-9-17(15)21(14)25(22,23)19-13-16(20(2,3)4)10-11-18(19)24-5/h6-11,13-14H,12H2,1-5H3 |
| Standard InChI Key | GFHJMHWNHIFYFK-UHFFFAOYSA-N |
| SMILES | CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
| Canonical SMILES | CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Introduction
Synthesis and Characterization
The synthesis of 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline would typically involve the reaction of a sulfonamide precursor with a 2-methylindoline derivative. Characterization methods such as NMR spectroscopy (e.g., H and C NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure and purity of the compound.
Potential Applications
Sulfonamides, in general, have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline would depend on its ability to interact with biological targets, which could be influenced by its structural components.
| Application Area | Potential Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial enzymes |
| Anticancer | Inhibition of cell growth or induction of apoptosis |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Additional Reading
-
PubChem: For chemical structures and properties of related compounds.
-
NCBI PubMed: For research articles on sulfonamides and their applications.
-
MDPI Journals: For recent studies on synthetic organic compounds with biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume